{1-[4-(Methanesulfonyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol
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Overview
Description
{1-[4-(Methanesulfonyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol is a chemical compound that features a triazole ring substituted with a methanesulfonylphenyl group and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[4-(Methanesulfonyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol typically involves the reaction of 4-(methanesulfonyl)phenyl azide with propargyl alcohol under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions. This reaction is carried out in the presence of a copper(I) catalyst, such as copper(I) iodide, and a ligand like tris(benzyltriazolylmethyl)amine (TBTA), in a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
{1-[4-(Methanesulfonyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.
Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydrotriazole derivatives.
Substitution: Formation of various substituted triazole derivatives.
Scientific Research Applications
{1-[4-(Methanesulfonyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of {1-[4-(Methanesulfonyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazole ring can form hydrogen bonds and π-π interactions with target proteins, leading to modulation of their activity. The methanesulfonyl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(Methanesulfonyl)phenyl]piperazine
- 1-[4-(Methanesulfonyl)phenyl]-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid
- 1-[4-(Methanesulfonyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Uniqueness
{1-[4-(Methanesulfonyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol is unique due to its combination of a triazole ring and a methanesulfonylphenyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
918967-60-9 |
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Molecular Formula |
C10H11N3O3S |
Molecular Weight |
253.28 g/mol |
IUPAC Name |
[1-(4-methylsulfonylphenyl)triazol-4-yl]methanol |
InChI |
InChI=1S/C10H11N3O3S/c1-17(15,16)10-4-2-9(3-5-10)13-6-8(7-14)11-12-13/h2-6,14H,7H2,1H3 |
InChI Key |
YZSOWZBXYYAVEC-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)N2C=C(N=N2)CO |
Origin of Product |
United States |
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